molecular formula C7H14ClN B1432976 3-Cyclobutylazetidine hydrochloride CAS No. 1803588-02-4

3-Cyclobutylazetidine hydrochloride

Cat. No.: B1432976
CAS No.: 1803588-02-4
M. Wt: 147.64 g/mol
InChI Key: PXOKRIPCDSBVCZ-UHFFFAOYSA-N
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Description

3-Cyclobutylazetidine hydrochloride is a chemical compound offered for research use as a building block in organic synthesis and medicinal chemistry. The azetidine ring is a strained four-membered nitrogen heterocycle of significant interest in drug discovery due to its potential to influence the physicochemical properties and metabolic stability of drug candidates . While specific biological data for this exact compound is not widely published, structural analogs featuring the azetidine scaffold, particularly 3,3-disubstituted derivatives, are investigated in pharmaceutical research for their potential as JAK inhibitors . The cyclobutyl moiety can serve as a valuable spacer or conformational constraint within a molecule. Researchers utilize this compound strictly as a synthetic intermediate to develop novel molecules for various research applications. The hydrochloride salt form typically enhances the compound's stability and solubility for handling in a laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclobutylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-8-5-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOKRIPCDSBVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-02-4
Record name Azetidine, 3-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 3-cyclobutylazetidine hydrochloride
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Preparation Methods

General Synthetic Strategy for 3-Substituted Azetidines

The synthesis of 3-substituted azetidines generally involves:

  • Formation of a suitable precursor with a leaving group at the 3-position.
  • Intramolecular nucleophilic substitution to close the four-membered azetidine ring.
  • Introduction or transformation of the substituent at the 3-position (e.g., cyclobutyl group).
  • Conversion to the hydrochloride salt for isolation and purification.

This approach is supported by literature describing azetidine synthesis via ring closure of amino alcohols or haloalkylamines, often involving base-induced cyclization reactions.

Specific Preparation Method from Patent CN106831523A

A detailed preparation method for 3-hydroxy azetidine hydrochlorides, which can be adapted for 3-cyclobutylazetidine hydrochloride synthesis, involves the following key steps:

Step 1: Ring-Opening Reaction

  • Starting from a 3-substituted base such as 1,2-epoxypropane derivatives, a ring-opening reaction is performed to introduce the substituent at the 3-position.
  • The reaction is carried out under controlled conditions to yield a key intermediate with a leaving group (e.g., Br, OTs, OMs) at the 3-position.

Step 2: Hydrolysis to Second Intermediate

  • The intermediate undergoes hydrolysis in the presence of acid (preferably hydrochloric acid) at 20–30 °C for 10–20 hours.
  • Solvents such as ethanol, methanol, isopropanol, or acetonitrile are used, with isopropanol preferred.
  • This step protonates imines and facilitates cleavage of C-N bonds, yielding hydroxylamine salts as the second intermediate.

Step 3: Ring Closure Reaction

  • The second intermediate is subjected to a ring closure under basic conditions (e.g., potassium carbonate, sodium bicarbonate, potassium tert-butoxide, or triethylamine).
  • The nitrogen atom attacks the carbon bearing the leaving group, resulting in cyclization to form the azetidine ring.
  • Reaction temperature ranges from 70 to 100 °C, with reaction times of 3 to 10 hours.
  • Polar solvents such as ethanol, methanol, acetone, isopropanol, or n-butanol are used, with n-butanol and isopropanol preferred.
  • The second intermediate solution (0.05–0.2 kg/L) is added dropwise to the reaction mixture to maintain an excess of base and promote efficient cyclization.

Step 4: Acidification and Isolation

  • After ring closure, acidification with hydrochloric acid yields the azetidine hydrochloride salt.
  • Cooling and addition of acetic acid facilitate crystallization of the product.
  • Filtration and drying yield the 3-hydroxy azetidine hydrochloride as a white solid with high purity (HPLC > 98%).

Example Data from Embodiment 4:

Parameter Value
Base Potassium carbonate (37.6 kg)
Solvent Isopropanol (100 L)
Intermediate solution 20 kg in 200 L isopropanol
Reaction temperature Reflux (~82 °C)
Reaction time 3–5 hours
pH adjustment pH 1–2 with ethanol/HCl
Cooling temperature 0–5 °C
Product yield 66%
Product purity (HPLC) 98.69%

This method avoids the use of Pd/C catalysts or hydrogen atmosphere, making it suitable for large-scale industrial production with excellent stereochemical control and yield.

Alternative Synthetic Routes from Academic Research

Academic research has explored other synthetic routes to 3-substituted azetidines, including 3-cyclobutylazetidine derivatives:

  • Cyclisation of 1,3-Diols: Selective hydrogenation of 1,3-diketones to 1,3-diols, followed by mesylation and nucleophilic substitution with amines, leads to azetidine ring formation with high enantiomeric excess (up to >95% ee) and moderate to high yields (60–85%).
  • [2+2]-Cycloaddition: Some studies have investigated [2+2]-cycloaddition reactions to form highly functionalized azetidines, which could be adapted for cyclobutyl substitution at the 3-position.
  • Building Block Approach: Patents and literature describe the use of protected amino alcohols or haloalkylamines as building blocks for combinatorial synthesis of azetidine derivatives, including 3-amino-azetidines, which can be further functionalized to 3-cyclobutylazetidines.

Protection and Functional Group Transformation

  • The hydroxyl group on 3-hydroxyazetidine intermediates can be protected (e.g., as N-Boc derivatives) to facilitate further synthetic modifications.
  • For example, treatment of 3-hydroxyazetidine hydrochloride with sodium bicarbonate and di-tert-butyl dicarbonate in tetrahydrofuran at 25–30 °C for 12 hours yields N-Boc-3-hydroxyazetidine with 78% yield after purification.
  • Such protected intermediates can be converted to 3-cyclobutyl derivatives via substitution or coupling reactions.

Summary Table of Key Preparation Parameters

Step Conditions Reagents/Notes Outcome
Ring-opening Room temp, acid/base catalysis 1,2-epoxypropane derivatives 3-substituted intermediate with leaving group
Hydrolysis 20–30 °C, 10–20 h, acid solvent HCl, ethanol/isopropanol Hydroxylamine salt intermediate
Ring closure 70–100 °C, 3–10 h, base K2CO3, NaHCO3, t-BuOK, Et3N; polar solvents Azetidine ring formation
Acidification 0–5 °C, pH 1–2 HCl, acetic acid Azetidine hydrochloride salt
Protection (optional) 25–30 °C, 12 h Boc2O, NaHCO3, THF N-Boc protected azetidine

Chemical Reactions Analysis

3-Cyclobutylazetidine hydrochloride undergoes several types of chemical reactions due to the strain-driven reactivity of the azetidine ring. Common reactions include:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened by nucleophiles such as alcohols or amines, forming substituted azetidines.

These reactions often lead to the formation of various products, including polyamines and other nitrogen-containing compounds .

Scientific Research Applications

Scientific Research Applications

3-Cyclobutylazetidine hydrochloride has diverse applications across multiple fields:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that azetidine derivatives, including this compound, show effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents .
  • CNS Activity: Some azetidines exhibit central nervous system stimulant properties, which could lead to applications in treating conditions like hypertension and other CNS disorders .

Organic Synthesis

  • Building Block for Complex Molecules: The compound serves as an essential intermediate in synthesizing more complex organic molecules and polymers. Its unique structure allows for the creation of diverse chemical libraries that can be explored for various biological activities .

Material Science

  • Coatings and Adhesives: The compound is utilized in producing materials with specific properties such as enhanced adhesion and durability due to its unique chemical characteristics.

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties: Certain azetidine compounds have demonstrated potential anticancer activity, warranting further investigation into their mechanisms of action and therapeutic efficacy .
  • Anti-inflammatory Effects: Studies suggest that similar compounds may possess anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A review of relevant literature shows promising results regarding the applications of this compound:

StudyFindings
Demonstrated antimicrobial activity against specific bacterial strains.
Reported CNS stimulant properties with potential for blood pressure regulation.
Highlighted the compound's role in synthesizing new drug candidates with anti-inflammatory effects.
Discussed the use of azetidines in developing libraries for drug discovery targeting various diseases.

Mechanism of Action

The mechanism of action of 3-Cyclobutylazetidine hydrochloride involves its interaction with molecular targets through the strain-driven reactivity of the azetidine ring. This reactivity allows the compound to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : this compound is commercially available but costly (€790/50mg), limiting large-scale applications. Cyclopropane analogs are cheaper but synthetically challenging due to ring strain .
  • Biological Performance : In preliminary studies, azetidine derivatives exhibit superior metabolic stability compared to morpholine or thiomorpholine analogs, which are prone to oxidation .

Q & A

Q. What experimental designs are suitable for optimizing the synthesis yield of this compound?

  • Methodology : Apply Response Surface Methodology (RSM) or Taguchi arrays to evaluate factors like reaction time, temperature, and stoichiometry. Use ANOVA to identify significant variables. Reference experimental design frameworks from hydrogel formulation studies for reproducibility .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodology : Follow ICH Q2(R1) guidelines:
  • Linearity : Test over 80–120% of the target concentration.
  • Accuracy/Precision : Spike recovery studies with ≤5% RSD.
  • Specificity : Ensure no interference from degradation products via LC-MS/MS .

Data Analysis & Contradiction Resolution

Q. How should conflicting crystallographic data for this compound derivatives be addressed?

  • Methodology : Re-evaluate crystal structures using single-crystal X-ray diffraction and compare with Cambridge Structural Database (CSD) entries. Validate hydrogen bonding and torsion angles via Hirshfeld surface analysis .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodology : Use non-linear regression (e.g., Probit analysis) to calculate LD₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Reference toxicity study frameworks from arylcyclohexylamine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutylazetidine hydrochloride
Reactant of Route 2
3-Cyclobutylazetidine hydrochloride

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